4-Cyclopropoxy-6-formylpicolinonitrile
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Overview
Description
4-Cyclopropoxy-6-formylpicolinonitrile is an organic compound with the molecular formula C10H8N2O2 It is a derivative of picolinonitrile, featuring a cyclopropoxy group at the 4-position and a formyl group at the 6-position
Preparation Methods
The synthesis of 4-Cyclopropoxy-6-formylpicolinonitrile typically involves multi-step organic reactions. One common method involves the use of isonitrosoacetophenone hydrazone and chloroacetonitrile as starting materials. The reaction proceeds through a series of steps, including the formation of a 1,2,4-triazine intermediate, which is then transformed into the desired picolinonitrile derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-6-formylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-6-formylpicolinonitrile has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-formylpicolinonitrile involves its interaction with specific molecular targets. For instance, its derivatives can act as ligands for metal complexes, influencing their catalytic and photophysical properties . The formyl and nitrile groups play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
4-Cyclopropoxy-6-formylpicolinonitrile can be compared with other picolinonitrile derivatives, such as 3-(4-methoxyphenyl)-6-formylpicolinonitrile . While both compounds share a similar core structure, the presence of different substituents (cyclopropoxy vs. methoxyphenyl) imparts distinct properties and reactivities. The cyclopropoxy group in this compound provides unique steric and electronic effects, making it a valuable compound for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it an important building block for the synthesis of complex molecules and materials. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-5-7-3-10(14-9-1-2-9)4-8(6-13)12-7/h3-4,6,9H,1-2H2 |
InChI Key |
JIWOMPWCOVPGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)C#N)C=O |
Origin of Product |
United States |
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